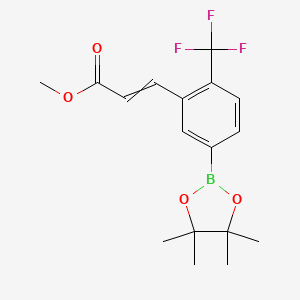

(E)-Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acrylate

Description

(E)-Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acrylate is a boronic ester-containing acrylate derivative with a molecular formula of C₁₆H₁₉BF₃O₄ (inferred from ). Key structural features include:

- An E-configuration acrylate ester group, ensuring planar geometry for conjugation.

- A trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring, imparting electron-withdrawing effects and metabolic stability.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the meta position, enabling participation in Suzuki-Miyaura cross-coupling reactions ().

This compound is synthesized via palladium-catalyzed cross-coupling, as suggested by analogous protocols in and . Its applications span pharmaceuticals, agrochemicals, and materials science, leveraging the boronate group for biaryl bond formation and the trifluoromethyl group for enhanced lipophilicity.

Properties

Molecular Formula |

C17H20BF3O4 |

|---|---|

Molecular Weight |

356.1 g/mol |

IUPAC Name |

methyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C17H20BF3O4/c1-15(2)16(3,4)25-18(24-15)12-7-8-13(17(19,20)21)11(10-12)6-9-14(22)23-5/h6-10H,1-5H3 |

InChI Key |

HHFCSOFIVVRUOY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies Overview

The target molecule’s structure demands sequential functionalization of a phenyl ring at positions 2 (trifluoromethyl), 3 (acrylate), and 5 (boronate ester). Two primary strategies dominate:

- Miyaura Borylation Followed by Heck Coupling : Introducing the boronate ester via Miyaura borylation at position 5, followed by acrylate installation via Heck reaction at position 3.

- Heck Coupling Preceding Boronate Formation : Prioritizing acrylate introduction to avoid boronate degradation under Heck conditions.

Both approaches require careful selection of halogenated precursors, palladium catalysts, and reaction conditions to ensure compatibility and yield optimization.

Miyaura Borylation for Boronate Ester Installation

The Miyaura borylation reaction is pivotal for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5. This step typically employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst under inert conditions.

Reaction Conditions and Catalysts

Key parameters include:

- Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄, which exhibit high activity for aryl bromides and iodides.

- Base : Potassium acetate (KOAc) or sodium carbonate (Na₂CO₃) to facilitate transmetallation.

- Solvent : 1,4-Dioxane or toluene, often with aqueous phases for biphasic reactions.

Table 1: Miyaura Borylation Conditions from Analogous Reactions

| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 5-Iodo-2-CF₃-3-Br-C₆H₃ | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 70 |

| 5-Bromo-2-CF₃-3-I-C₆H₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 65 |

Mechanistic Considerations

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by diboron reagent coordination and reductive elimination to yield the boronate ester. Steric hindrance from the trifluoromethyl group at position 2 necessitates prolonged reaction times (12–24 h) for complete conversion.

Heck Reaction for Acrylate Formation

The (E)-configured acrylate at position 3 is installed via a palladium-catalyzed Heck coupling. This step requires a halogenated precursor (Br or I) and methyl acrylate as the olefin source.

Optimization of Heck Conditions

- Catalyst : Pd(OAc)₂ with PPh₃ as a ligand to stabilize the active Pd(0) species.

- Base : Triethylamine (Et₃N) or potassium phosphate (K₃PO₄) to neutralize HBr byproducts.

- Solvent : Dimethylformamide (DMF) or acetonitrile for polar aprotic environments.

Table 2: Heck Reaction Parameters from Comparable Syntheses

| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Bromo-5-Bpin-2-CF₃-C₆H₃ | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 60 |

| 3-Iodo-5-Bpin-2-CF₃-C₆H₃ | PdCl₂(PPh₃)₂ | None | K₃PO₄ | MeCN | 90 | 75 |

Alternative Synthetic Routes

Optimization of Reaction Conditions

Solvent and Temperature Effects

Purification and Characterization

Chromatographic Techniques

Flash chromatography (hexane/EtOAc gradients) effectively isolates intermediates, while recrystallization from EtOAc/heptane yields high-purity final products.

Spectroscopic Validation

- ¹H NMR : Diagnostic signals include the acrylate α,β-unsaturated protons (δ 6.3–7.1 ppm, J = 16 Hz) and boronate ester quaternary carbons.

- LC-MS : [M+H]⁺ peaks at m/z 356 confirm molecular ion formation.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acrylate undergoes various types of chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

(E)-Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acrylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (E)-Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acrylate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is advantageous in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronic Ester-Containing Acrylates

(a) (E)-Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)acrylate (E-3m)

- Structural Differences : Boronate group at the para position vs. meta in the target compound ().

- However, meta-substitution in the target compound could enhance regioselectivity in certain coupling partners.

- Synthesis : Similar Pd-catalyzed conditions (), but yields and E/Z ratios vary based on substituent positioning.

(b) (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate

- Structural Differences : Ethyl ester vs. methyl ester in the target compound ().

- Impact: Ethyl esters generally exhibit lower polarity, improving solubility in non-polar solvents. Methyl esters may offer faster reaction kinetics due to smaller steric bulk.

- Molecular Weight : 226.08 (Ethyl) vs. 288.15 (Target), influencing handling and purification ().

Trifluoromethyl-Substituted Acrylates Without Boronates

(a) (E)-Methyl 2-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)acrylate (E-3z)

- Structural Differences : Trimethoxyphenyl group replaces the boronate ().

- Impact : Methoxy groups donate electrons, activating the aryl ring for electrophilic substitution. This contrasts with the deactivating trifluoromethyl and boronate groups in the target compound.

- Applications : More suited for electron-rich coupling partners or as intermediates in natural product synthesis.

(b) (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate

Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

Stability : The methyl ester in the target compound may offer better hydrolytic stability compared to ethyl esters under basic conditions ().

Applications: Boronate-containing acrylates are pivotal in Suzuki-Miyaura reactions for biaryl synthesis, while non-boronated analogs (e.g., E-3z) serve as intermediates in drug discovery ().

Biological Activity

The compound (E)-Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acrylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group and a dioxaborolane moiety. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 353.15 g/mol. The structural components include:

- Trifluoromethyl group : Known for enhancing lipophilicity and influencing biological activity.

- Dioxaborolane moiety : Often associated with increased stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.15 g/mol |

| Purity | >98% (GC) |

| Appearance | Off-white solid |

Antitumor Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antitumor properties. For instance, studies have shown that trifluoromethyl-substituted phenyl derivatives can inhibit various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of similar compounds on prostate cancer cells, it was found that the introduction of a trifluoromethyl group significantly enhanced the activity against LAPC-4 cell lines compared to non-fluorinated analogs. The mechanism was attributed to improved binding affinity to target proteins involved in tumor growth regulation .

The proposed mechanism of action for compounds like (E)-Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acrylate involves:

- Inhibition of Enzymatic Activity : Targeting specific enzymes such as kinases that play a role in cancer progression.

- Disruption of Cell Signaling Pathways : Modulating pathways such as MAPK and PI3K/Akt that are crucial for cell survival and proliferation.

Table 2: Biological Activity Overview

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest:

- Absorption : High lipophilicity due to trifluoromethyl groups enhances absorption.

- Metabolism : Predicted metabolic pathways include conjugation and oxidation.

- Toxicity : Initial assessments indicate low toxicity; however, further studies are required to establish safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.